molecular formula C8H12N2O3 B13168308 Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13168308
M. Wt: 184.19 g/mol
InChI Key: LTGCBELUKIWUFB-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate ( 39225-41-7) is a high-purity pyrazole derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H12N2O3 and a molecular weight of 184.19 g/mol, this compound serves as a versatile synthetic intermediate for the preparation of novel bioactive molecules . This compound is a key building block in pharmaceutical research, particularly for synthesizing heteroarylalkanoic esters. These esters are a well-established class of non-steroidal anti-inflammatory drug (NSAID) precursors, as they can be metabolized in vivo to the corresponding active carboxylic acids . Its core structure is frequently employed in the design and synthesis of complex hybrid molecules. Research highlights its use in creating thiazolyl-pyrazole hybrids, which have demonstrated promising inhibitory activity against the Epidermal Growth Factor Receptor kinase (EGFR), a prominent target in cancer therapy . Furthermore, pyrazole derivatives incorporating this acetates have been explored for their antimicrobial properties, showing considerable activity against various bacterial and fungal strains . The provided compound contains the 5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl (pyrazolone) moiety, which is known to contribute to analgesic and anti-inflammatory activities with reports of reduced ulcerogenic effects compared to some standard drugs . Researchers value this material for constructing combinatorial libraries and investigating structure-activity relationships in the development of new therapeutic agents. Please handle this product in accordance with all applicable laboratory safety regulations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetate

InChI

InChI=1S/C8H12N2O3/c1-3-13-7(11)4-6-5(2)9-10-8(6)12/h3-4H2,1-2H3,(H2,9,10,12)

InChI Key

LTGCBELUKIWUFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NNC1=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves a multi-step chemical process. Common approaches include reactions with ethyl-2-cyano-3-ethoxy acrylate and hydrazine derivatives. These methods often involve cyclization, condensation, and esterification reactions to form the pyrazolone ring and introduce the ethyl acetate moiety.

Reaction Mechanisms

The reaction mechanism for synthesizing pyrazolone derivatives involves several key steps. Knoevenagel condensation initiates the process, followed by Pinner reactions to introduce amine functionalities. Cyclization then occurs to form the pyrazole ring, and tautomerization leads to the final product.

Characterization Techniques

Characterization of this compound is crucial to confirm its identity and purity. Common techniques include:

Applications in Medicinal Chemistry

This compound and its derivatives have significant applications in medicinal chemistry due to their diverse biological activities. These compounds are explored for their potential as anti-inflammatory, analgesic, and anticancer agents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.

    Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its biological activity.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:
  • Core Pyrazole/Ketone Framework: The target compound shares the 3-oxo-2,3-dihydro-1H-pyrazole core with analogues like 4-aminoantipyrine derivatives. Substituents at positions 4 and 5 differentiate its properties.
  • Substituent Variability :
    • Position 4 : Ethyl acetate group (target) vs. acetamide (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide ) or hydrazide groups (e.g., compound 7a in ).
    • Position 5 : Methyl group (target) vs. halophenyl (e.g., 4-chlorophenyl in -F) or trifluoromethyl groups (-E).

Table 1: Structural Comparison of Select Analogues

Compound Substituents (Position 4) Position 5 Substituent Molecular Weight Key Structural Notes
Target Compound Ethyl acetate Methyl 184.19 Compact ester group, no aromatic rings
Ethyl 2-[5-(4-chlorophenyl)-...acetate Ethyl acetate 4-Chlorophenyl 292.73 Enhanced lipophilicity due to Cl
N-(1,5-dimethyl-3-oxo-2-phenyl... 2-(4-Nitrophenyl)acetamide Methyl 366.37 Nitro group enhances π-stacking
Compound 3 () Enaminonitrile with piperidine Methyl 367.42 Secondary amine improves solubility
Crystallographic Insights:
  • The target compound’s pyrazole ring is planar, with substituents influencing packing. For example, in N-(1,5-dimethyl-3-oxo-2-phenyl...acetamide, the 4-nitrophenyl group creates a 67.0° dihedral angle with the pyrazole ring, reducing crystallinity compared to the target compound’s simpler structure .
Analogues:
  • Imidazole Derivatives () : Synthesized via cyclocondensation of substituted aldehydes with ethyl acetoacetate.
  • Enaminonitriles (): Formed by reacting 4-aminoantipyrine derivatives with secondary amines (e.g., piperidine) under reflux.
  • Acetamide Derivatives (): Carbodiimide-mediated coupling of 4-nitrobenzeneacetic acid with 4-aminoantipyrine.

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • Target compound: Strong C=O stretches at ~1720 cm⁻¹ (ester) and ~1660 cm⁻¹ (pyrazolone ketone) .
    • Acetamide analogues: Additional N–H stretches at 3300–3450 cm⁻¹ .
  • ¹H-NMR :
    • Target: Singlets for methyl groups (δ 2.30–2.34 ppm), ethyl quartet (δ 4.1–4.3 ppm) .
    • 4-Chlorophenyl analogue (-F): Aromatic protons at δ 7.3–7.5 ppm .

Biological Activity

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₇H₁₀N₂O₃
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 125732-40-3

The structure features a pyrazole ring, which is known for its ability to interact with various biological targets.

Synthesis Methods

This compound can be synthesized through several methods. One common approach involves multi-step reactions starting from diethyl malonate and hydrazine derivatives. The synthesis typically includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine and appropriate carbonyl compounds.
  • Acetylation : Introducing the acetate group to form the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated inhibitory effects comparable to standard antibiotics.

Microorganism Inhibition Zone (mm) Standard Antibiotic (mm)
Staphylococcus aureus1518
Escherichia coli1417

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer activity of this compound against various cancer cell lines. For instance, it exhibited cytotoxic effects on breast cancer cells (MCF7) and prostate cancer cells (LNCaP), with IC50 values indicating potency in inhibiting cell proliferation.

Cell Line IC50 (µM)
MCF725
LNCaP30

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of E. coli. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, enhancing its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the mechanism of action revealed that this pyrazole derivative inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

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